Metolachlor deschloro

Descripción general

Descripción

Metolachlor deschloro (MDES) is a metabolite or degradation product of the chloroacetanilide herbicide metolachlor. It is identified as a reference standard with 97.6% purity, used in analytical studies to track herbicide degradation pathways and environmental persistence . MDES is structurally similar to metolachlor but lacks the chlorine atom, altering its physicochemical properties and environmental behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Metolachlor deschloro is primarily formed through the microbial degradation of metolachlor. The degradation process involves hydrolytic and reductive dechlorination reactions. Specific microbial strains, such as Penicillium oxalicum, have been identified to degrade metolachlor efficiently under optimal conditions .

Industrial Production Methods: Industrial production of this compound is not common, as it is typically a byproduct of metolachlor degradation. the degradation process can be enhanced using bioelectrochemical reactors, which provide an inexhaustible electron acceptor to accelerate the degradation of metolachlor .

Análisis De Reacciones Químicas

Types of Reactions: Metolachlor deschloro undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized metabolites.

Reduction: Reductive dechlorination to form deschloro derivatives.

Substitution: Replacement of functional groups during microbial degradation.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Utilizes reducing agents like sodium borohydride.

Substitution: Often facilitated by microbial enzymes under anaerobic conditions.

Major Products Formed:

- Ethane sulfonic acid

- Oxanilic acid

- Metolachlor-2-hydroxy

These products are formed through the sequential degradation of metolachlor and its metabolites .

Aplicaciones Científicas De Investigación

Chemical Properties and Environmental Behavior

Metolachlor deschloro is formed through the dehalogenation of metolachlor, a widely used chloroacetamide herbicide. Its chemical structure allows it to interact with soil and aquatic environments differently than its parent compound. Understanding these interactions is crucial for assessing its environmental fate and potential applications.

Persistence and Degradation

Research indicates that this compound exhibits varying persistence in soil compared to metolachlor. For instance, studies have shown that the half-life of metolachlor in agricultural soils can be significantly affected by microbial activity and environmental conditions, leading to faster degradation rates under certain conditions .

| Compound | Half-Life in Soil | Degradation Pathway |

|---|---|---|

| Metolachlor | 7.1 days | Microbial degradation |

| This compound | 3.9 days | Biodegradation via specific strains |

Herbicide Efficacy

This compound retains some herbicidal properties, making it relevant in agricultural contexts. Studies have assessed its effectiveness in controlling weed populations when applied as part of a mixture with other herbicides, such as glyphosate. Field trials have demonstrated that residual concentrations of this compound can influence the efficacy of weed management strategies, particularly in crops like corn and soybeans .

Phytoremediation Potential

Phytoremediation is an emerging application where plants are used to absorb contaminants from the soil. Research has shown that certain plant species can effectively dissipate this compound from contaminated soils, promoting microbial biodiversity and enhancing soil health . For example:

- Plant Species : Avena sativa (oat) and Medicago sativa (alfalfa)

- Dissipation Rates : 54.5% for Avena sativa at higher doses .

Toxicity Studies

The ecological impact of this compound has been evaluated through toxicity studies on aquatic organisms. These studies indicate that while metolachlor is known to exhibit phytotoxic effects, its degradation product may have different toxicity profiles depending on concentration levels in freshwater environments .

| Organism | Acute Toxicity (µg/L) | Chronic Toxicity (µg/L) |

|---|---|---|

| Microalgae | 5.5 | 1 |

| Crustaceans | 69,400 | 310 |

Regulatory Considerations

Due to its potential environmental impact, regulatory bodies are increasingly scrutinizing both metolachlor and its degradation products. In some regions, there are proposals to ban or restrict the use of S-metolachlor due to concerns about its toxicity to aquatic ecosystems .

Field Trials in Italy

A notable case study conducted in Northern Italy assessed the degradation and leaching behavior of metolachlor and its metabolites, including this compound. The study found significant differences in leaching patterns based on soil type and climatic conditions, highlighting the importance of localized assessments for effective herbicide management strategies .

Impact on Soil Microbial Communities

Another study focused on the impact of metolachlor applications on soil microbial communities demonstrated that while initial applications reduced biodiversity, subsequent phytoremediation efforts using specific plant species helped restore microbial diversity over time . This underscores the dual role of this compound as both a contaminant and a potential agent for ecological restoration.

Mecanismo De Acción

Metolachlor deschloro exerts its effects primarily through the inhibition of protein and chlorophyll synthesis in target plants. The compound interferes with the cell cycle progression, leading to cell cycle arrest and reduced growth. In non-target organisms, this compound can cause alterations in cell cycle progression and potentially lead to toxic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Metolachlor and S-Metolachlor

- Structural Differences : Metolachlor contains two chiral elements (asymmetric carbon and chiral axis), forming four stereoisomers. The herbicidally active enantiomers (aSS and aRS) are enriched in S-metolachlor, which replaced racemic metolachlor due to higher efficacy . MDES lacks the chlorine atom, reducing its herbicidal activity.

- Environmental Persistence: Metolachlor exhibits low biodegradation under various redox conditions, with a half-life of 67 days in anaerobic wetland soils .

- Toxicity: Metolachlor is classified as a Group C (possible human) carcinogen due to liver tumors in rats . MDES’s toxicity profile remains understudied.

Alachlor and Acetochlor

- Structural Similarities : Both are chloroacetanilide herbicides. Alachlor has a methoxymethyl group, while acetochlor has an ethoxymethyl group. MDES shares the acetanilide backbone but lacks chlorine.

- Degradation Pathways :

- Carcinogenicity: Unlike metolachlor, alachlor and acetochlor share a proposed common carcinogenic mechanism, though EPA disputes this for metolachlor .

Other Metabolites: Metolachlor ESA and Oxanilic Acid (MOXA)

- Mobility : Metolachlor ESA and MOXA are highly mobile in water, contributing to groundwater contamination. MDES’s polarity suggests comparable mobility .

- Environmental Dynamics : Metolachlor ESA inputs to lakes are 70% groundwater-derived, whereas metolachlor loads are event-driven . MDES’s transport mechanisms remain uncharacterized.

Physicochemical and Environmental Properties

*Assumed similar to racemic metolachlor.

Toxicological and Regulatory Considerations

- Metolachlor : Linked to elevated liver cancer risk in pesticide applicators (trends p < 0.05) .

- MDES: No direct carcinogenicity data; its role in metolachlor’s metabolic pathway warrants further study.

- Regulatory Status : Metolachlor’s Group C classification contrasts with alachlor’s stricter regulations due to mechanistic differences .

Actividad Biológica

Metolachlor deschloro is a derivative of the herbicide metolachlor, primarily used for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and efficacy as a herbicide. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

Metolachlor is a selective pre-emergent herbicide that inhibits the growth of certain annual grasses and broadleaf weeds. Its deschloro variant, which lacks a chlorine atom, is believed to have different biological properties and degradation pathways compared to its parent compound.

Metolachlor acts primarily by inhibiting the synthesis of fatty acids in plants, which are essential for cell membrane formation and growth. The deschloro variant may exhibit altered herbicidal activity due to changes in its chemical structure, affecting its interaction with target enzymes.

Degradation and Persistence

Research indicates that this compound undergoes biodegradation in soil, predominantly facilitated by microbial activity. The degradation rates can vary significantly based on environmental conditions such as temperature and moisture content.

Table 1: Degradation Rates of this compound

| Environmental Condition | Half-Life (Days) | Degradation Rate (%) |

|---|---|---|

| 10°C, 20% WHC | 64.8 | 52.7 |

| 25°C, 60% WHC | 26.3 | 75.0 |

| 35°C, 80% WHC | 23.7 | 85.0 |

WHC = Water Holding Capacity

The above table illustrates how temperature and moisture levels influence the degradation of this compound in soil. Higher temperatures and optimal moisture conditions significantly enhance microbial degradation rates.

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound against target weed species. For instance, a comparative study demonstrated that this compound exhibited varying levels of efficacy against Echinochloa crus-galli across different soil types.

Case Study: Efficacy Against Echinochloa Crus-Galli

In a greenhouse study conducted over multiple soil types:

- Soil A : this compound showed a 70% reduction in weed biomass.

- Soil B : The reduction was only 40%, indicating soil composition's role in herbicidal effectiveness.

- Soil C : A notable 60% reduction was observed.

These results suggest that while this compound is effective in controlling specific weeds, its efficacy can be influenced by soil characteristics.

Toxicological Profile

Toxicological assessments highlight that this compound retains some of the toxicity profiles of its parent compound. Chronic exposure studies have shown potential adverse effects on mammalian health, including:

- Decreased body weight gains

- Increased liver weights

- Potential reproductive effects observed in animal models

Table 2: Toxicological Effects of this compound

| Study Type | Observed Effect |

|---|---|

| Chronic Toxicity | Decreased body weight |

| Reproductive Toxicity | Reduced implantation rates in rats |

| Dermal Exposure | Skin irritation and eye redness |

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting Metolachlor deschloro in environmental samples?

this compound can be quantified using high-performance liquid chromatography (HPLC) paired with liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity and specificity. For groundwater analysis, methods like EPA EMON-SM-05-019 and EMON-SM-05-034 are recommended, which include protocols for sample preparation, extraction, and detection limits (e.g., reporting limits of 0.4–8.6 μg/kg in soil and 30.7–870.1 μg/kg in biological matrices) . These methods are validated for matrices such as soil, water, and biological samples, with recoveries exceeding 90% in controlled studies .

Q. How prevalent is this compound in surface and groundwater systems?

EPA analyses of NAWQA data (1991–2001) indicate detection frequencies of 53.0% in surface water samples and 25.4% in groundwater, with maximum concentrations reaching 77.6 µg/L in surface water . Spatial variability is significant; for example, California reported higher metolachlor contamination due to agricultural runoff, while Midwestern states showed seasonal peaks correlated with herbicide application timing .

Q. What are the primary degradation pathways for this compound in soil?

Microbial degradation dominates, with Candida xestobii and Bacillus simplex identified as key organisms capable of mineralizing 25–60% of this compound within 4–10 days under aerobic conditions. Degradation pathways involve dechlorination and hydroxylation, confirmed via LC-MS metabolite profiling (e.g., MET-D, MET-2H) . Soil adsorption parameters, such as Freundlich coefficients (Kf = 2.1–5.3), influence bioavailability and degradation rates .

Advanced Research Questions

Q. How can experimental designs address stereoisomeric interconversion during this compound analysis?

this compound’s stereoisomers (e.g., aSS, aRS, aSR, aRR) undergo thermal equilibration during gas chromatography (GC), leading to inaccurate quantification. To mitigate this:

- Use chiral HPLC for initial isomer separation (enantiomeric excess >98%) .

- Avoid split/splitless GC injection, which induces isomerization; opt for on-column techniques .

- Validate methods with isotopically labeled internal standards to correct for interconversion artifacts.

Q. What methodologies resolve contradictions in reported environmental half-lives of this compound?

Half-lives range from 11 to 440 days due to variability in soil type, microbial activity, and experimental conditions (lab vs. field). To standardize studies:

- Apply the multireaction model (MRM) to separate adsorption-desorption kinetics (e.g., k₁ = 0.021 hr⁻¹, k₂ = 0.003 hr⁻¹ for Sharkey soil) .

- Conduct parallel lab/field trials with controlled variables (e.g., soil organic carbon, temperature) .

- Use time-dependent isotherms to account for non-equilibrium conditions in field samples .

Q. How do regulatory frameworks influence the design of ecotoxicological studies on this compound?

EPA’s registration review mandates chronic toxicity testing (e.g., NOAEL/LOAEL determination for terrestrial invertebrates) using standardized protocols like OECD 227. Key considerations include:

Propiedades

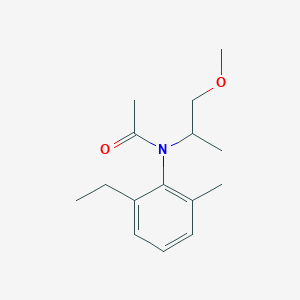

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKRTUHCOLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017794 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126605-22-9 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.